

Fumonisin B2 extraction protocol from corn and maize-based feed

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An Application Note and Protocol for the Extraction of **Fumonisin B2** from Corn and Maize-Based Feed

Introduction

Fumonisins are mycotoxins produced primarily by Fusarium species, which are common contaminants of corn and maize-based products worldwide.[1] **Fumonisin B2** (FB2), along with Fumonisin B1 (FB1), is one of the most abundant and biologically significant analogues.[1] Due to their potential health risks to humans and animals, including being classified as possible human carcinogens (class 2B) by the International Agency for Research on Cancer (IARC), regulatory bodies have set maximum acceptable levels in food and feed.[1] Accurate and reliable quantification of FB2 is therefore essential for food safety and quality control.

This document provides detailed protocols for the extraction of **Fumonisin B2** from corn and maize-based feed for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The extraction of fumonisins from solid matrices like corn involves a solid-liquid extraction step to transfer the analytes into a solvent phase. Fumonisins are polar compounds, soluble in solvents like methanol, acetonitrile, and water.[2] The initial extract often contains matrix components that can interfere with analysis. Therefore, a cleanup step, commonly using immunoaffinity columns (IAC), is employed to isolate the fumonisins.[2][3][4] Finally, the purified



extract is analyzed. Since fumonisins are not naturally fluorescent, they require derivatization with a reagent like o-phthaldialdehyde (OPA) for fluorescence detection (FLD), or they can be detected directly and with high sensitivity using mass spectrometry (MS).[1][2]

Data Presentation

Quantitative data from various validated methods are summarized below for easy comparison.

Table 1: Comparison of Fumonisin B2 Extraction Solvents and Methods

Extraction Solvent	Cleanup Method	Matrix	Key Findings	Reference
Acetonitrile/Meth anol/Water (25/25/50, v/v/v)	Immunoaffinity Column (IAC)	Corn, Corn Products	Effective for both FB1 and FB2 determination.	[2][3][4]
Methanol/Water (3:1, v/v)	None (Direct Injection)	Corn	Used with ultrasonic extraction for a rapid LC-MS/MS method.	[1]
Acetonitrile/Wate r (50/50, v/v)	Immunoaffinity Column (IAC)	Rodent Feed	Suitable for feed matrices.	[5]
Acidified 70% Aqueous Methanol (pH 4.0)	Not specified	Corn-based infant foods	Provided the best overall performance compared to other solvents in the study.	[6]
Methanol/0.1 M Sodium Phosphate Buffer (pH 3) (1+1)	C18 Cartridge	Breakfast Cereals	Effective for processed foods.	[7]

Table 2: Performance Characteristics of Fumonisin B2 Extraction Protocols



Analytic al Method	Matrix	Spiking Level	Average Recover y (%)	RSD (%)	LOD	LOQ	Referen ce
HPLC- FLD (with IAC)	Dried Corn, Fresh Corn, Corn Snack, Corn Flake	0.2 - 3.0 ppm	70.0 - 106.0%	4.7 - 20.0%	0.07 ppm	Not specified	[2]
LC- MS/MS (Ultrasoni c Extractio n)	Corn	11.7 - 1500 μg/kg	94.7 - 99.8%	3.5 - 7.9% (Intra- day)	2.5 μg/kg	8.3 μg/kg	[1]
LC/MS (with IAC)	Corn	200 & 500 ng/g (total FB1+FB2)	90.4 - 101% (for both)	2.8 - 7.1%	Not specified	Not specified	[3]
HPLC- DAD (MSPD)	Maize	3 spike levels	71.0 - 119.7%	< 15.7%	1 μg/g	2.0 μg/g	[8]

RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification; HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; MSPD: Matrix Solid-Phase Dispersion.

Experimental Protocols



Protocol 1: Extraction with Immunoaffinity Column (IAC) Cleanup and HPLC Analysis

This protocol is a robust method widely used for regulatory and research purposes, involving a specific cleanup step for high purity.[3][4]

- 1. Apparatus and Reagents
- · High-speed blender
- Shaker
- Centrifuge
- Filter paper (e.g., Whatman No. 4)
- Immunoaffinity columns (IAC) specific for fumonisins
- Evaporation system (e.g., nitrogen evaporator)
- HPLC system with fluorescence detector (FLD) or mass spectrometer (MS)
- Analytical column (e.g., C18)
- Solvents: Acetonitrile, Methanol (HPLC grade), Deionized water
- Reagents: Phosphate-buffered saline (PBS), o-phthaldialdehyde (OPA) reagent (for FLD)
- Extraction Solvent: Acetonitrile/Methanol/Water (25/25/50, v/v/v).[2][3][4]
- 2. Sample Preparation
- Obtain a representative sample of corn or maize-based feed.[9]
- Grind the sample to a fine powder (e.g., to pass a 0.8 mm sieve) to ensure homogeneity.
- 3. Extraction
- Weigh 10-25 g of the homogenized sample into a blender jar. [5]



- Add 40-50 mL of the extraction solvent (Acetonitrile/Methanol/Water).
- Blend at high speed for 2-3 minutes.
- Filter the extract through filter paper.
- 4. Immunoaffinity Column Cleanup
- Dilute a portion of the filtered extract with PBS (e.g., dilute 1 mL of extract with 4 mL of PBS).
- Pass the diluted extract through the fumonisin-specific immunoaffinity column at a slow, steady flow rate (approx. 1 mL/min).[10]
- Wash the column with PBS to remove unbound matrix components.
- Elute the bound fumonisins from the column using methanol.[5][11]
- Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
- 5. Analysis (HPLC-FLD)
- Reconstitute the dried residue in a known volume (e.g., 200 μ L) of acetonitrile/water (50/50, v/v).[2]
- For fluorescence detection, perform a pre-column derivatization step.[2] Mix an aliquot of the reconstituted sample (e.g., 50 μL) with OPA reagent (e.g., 50 μL).[2]
- Vortex for 30 seconds and inject a specific volume (e.g., 20 μL) into the HPLC system exactly 3 minutes after adding the OPA reagent.[2]
- Quantify FB2 based on the peak area by comparing it to a calibration curve prepared from FB2 standards.[2] The retention time for FB2 is typically longer than for FB1.[2]

Protocol 2: Rapid Ultrasonic Extraction with LC-MS/MS Analysis



This method is simpler and faster as it omits the IAC cleanup, relying on the high selectivity and sensitivity of LC-MS/MS.[1]

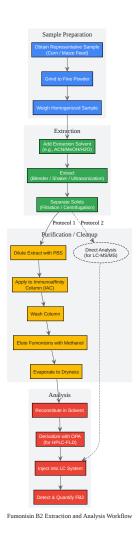
- 1. Apparatus and Reagents
- Laboratory mill
- Ultrasonic bath
- Vortex mixer
- Centrifuge
- LC-MS/MS system
- Analytical column (e.g., Zorbax Eclipse XDB-C18)[1]
- Solvents: Methanol, Acetonitrile (LC-MS grade), Deionized water, Formic acid
- Extraction Solvent: Methanol/Water (3:1, v/v).[1]
- 2. Sample Preparation
- Dry and grind fresh corn samples to a fine meal using a laboratory mill.[1]
- 3. Extraction
- Weigh 5 g of the ground sample into a polypropylene tube.[1]
- Add 25 mL of the extraction solvent (Methanol/Water, 3:1, v/v).[1]
- Extract the sample in an ultrasonic bath for 10 minutes. This duration was found to achieve complete extraction.[1]
- Centrifuge the extract at high speed (e.g., 5000g) for 5 minutes.
- 4. Analysis (LC-MS/MS)
- Take the supernatant from the centrifuged sample.



- Directly inject an aliquot of the supernatant into the LC-MS/MS system.[1] A simple dilution with the mobile phase may be performed if necessary.
- Separate FB2 using a suitable mobile phase, such as methanol—water—formic acid (75:25:0.2, v/v/v).[1]
- Detect and quantify FB2 using positive electrospray ionization (ESI+) and selected ion monitoring or multiple reaction monitoring (MRM) modes.
- Quantify against a calibration curve, preferably using matrix-matched standards to compensate for any matrix effects.[1]

Mandatory Visualization

The following diagram illustrates the general workflow for **Fumonisin B2** extraction and analysis.





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Caption: Workflow for **Fumonisin B2** extraction from corn and maize-based feed.

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